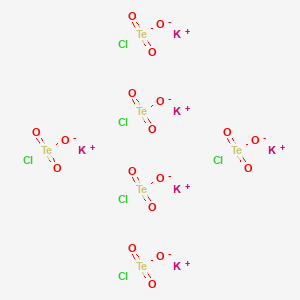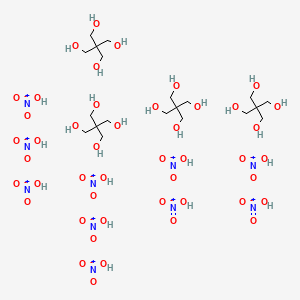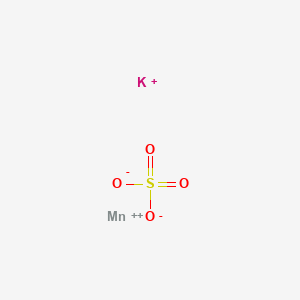
N-(5-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires de Synthèse Organique
Le composé en question, en raison de son groupe ester de borate, est probablement utilisé comme intermédiaire en synthèse organique. Des composés similaires sont utilisés dans les réactions de substitution nucléophile et les réactions d'amidation pour créer des molécules complexes avec des groupes borate et sulfonamide .
Réactions Catalytiques au Palladium
Les esters de borate sont couramment utilisés dans les réactions de couplage croisé catalysées au palladium. Ils servent de substrats pour la méthylation et les réactions de borylation , qui sont fondamentales dans la construction de liaisons carbone-carbone en chimie organique.
Hydroboration
Le groupe ester de borate est également essentiel dans les réactions d'hydroboration, où il est utilisé pour ajouter du bore sur la double liaison des alcènes ou la triple liaison des alcynes, souvent en présence de catalyseurs de métaux de transition .
Chimie Médicinale
Bien que les applications spécifiques en chimie médicinale pour ce composé ne soient pas détaillées dans les résultats de la recherche, les esters de borate sont fréquemment utilisés dans la synthèse de produits pharmaceutiques, en particulier dans la création de dérivés de 1H-indazole .
Chimie Analytique
En chimie analytique, les esters de borate peuvent être utilisés comme composés modèles pour étudier la stabilité de diverses structures chimiques en utilisant des techniques comme la LCMS (chromatographie liquide-spectrométrie de masse) .
Mécanisme D'action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the boronic ester functional group. This group is known to undergo protodeboronation, a process where the boronate ester is converted to a boronic acid and an alcohol . This reaction can be catalyzed by various transition metals and is a key step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can facilitate the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
As a boronic ester, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The result of the compound’s action is the formation of new chemical bonds or structures. For example, in a Suzuki-Miyaura cross-coupling reaction, the compound can facilitate the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide can be influenced by various environmental factors. These include the presence of a suitable catalyst, the pH of the reaction environment, and the temperature and pressure conditions .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSJRSRWKQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726091 | |
| Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092119-20-4 | |
| Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)






![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1508600.png)




